1-Bromo-3,5-dimethylbenzene

Description

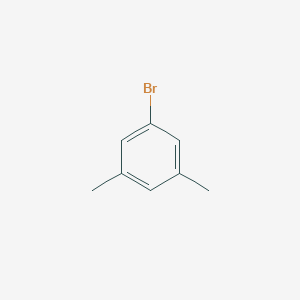

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFRTSBQRLSJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204142 | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-96-7 | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

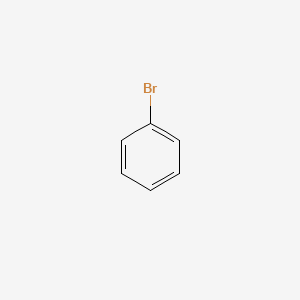

1-Bromo-3,5-dimethylbenzene, also known as 5-bromo-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉Br. It is a substituted benzene (B151609) ring with one bromine atom and two methyl groups at positions 3 and 5. This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly for reaction design, process scale-up, and safety assessments.

This technical guide provides a comprehensive overview of the key physical properties of 1-Bromo-3,5-dimethylbenzene, supported by experimental methodologies for their determination.

Physicochemical Data

The following table summarizes the key physical properties of 1-Bromo-3,5-dimethylbenzene.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 202-204 °C | [1][3][4][5][6] |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Density | 1.362 g/mL at 25 °C | [1][4][5][6][7] |

| Refractive Index (n20/D) | 1.549 | [1][4][5][6] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [4][5][8] |

| Solubility | Immiscible with water; soluble in organic solvents. | [9] |

| CAS Number | 556-96-7 | [1][2][4] |

Experimental Protocols

The determination of the physical properties of 1-Bromo-3,5-dimethylbenzene follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For 1-Bromo-3,5-dimethylbenzene, a simple distillation apparatus can be employed.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 250 °C)

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assemble the simple distillation apparatus in a fume hood.

-

Place a small volume (e.g., 10-15 mL) of 1-Bromo-3,5-dimethylbenzene and a few boiling chips into the round-bottom flask.

-

Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[10]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) provides a precise method for determining the density of a liquid.

Apparatus:

-

Pycnometer (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with 1-Bromo-3,5-dimethylbenzene and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior of the pycnometer and record its mass.

-

Calculate the density using the following formula: Density = (mass of liquid) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass of the water and its known density at that temperature.[1][11]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a pure compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lens paper and ethanol

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator set to 20 °C.

-

Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

-

Using a clean dropper, place a few drops of 1-Bromo-3,5-dimethylbenzene onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

Visualizations

Logical Relationships of Physical Properties

Caption: Logical relationships of 1-Bromo-3,5-dimethylbenzene's physical properties.

Experimental Workflow for Boiling Point Determination

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. athabascau.ca [athabascau.ca]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to 1-Bromo-3,5-dimethylbenzene for Researchers and Drug Development Professionals

An authoritative overview of 1-Bromo-3,5-dimethylbenzene, detailing its chemical identity, physicochemical properties, synthesis, and critical applications in synthetic chemistry and pharmaceutical development, with a focus on its role as a key building block for complex organic molecules.

Chemical Identity and Nomenclature

1-Bromo-3,5-dimethylbenzene is an aromatic organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its structure features a benzene (B151609) ring substituted with a bromine atom and two methyl groups at positions 1, 3, and 5, respectively. This substitution pattern imparts specific reactivity and properties that are highly valued in organic synthesis.[1]

Synonyms: A comprehensive list of synonyms for 1-Bromo-3,5-dimethylbenzene is provided below to aid in its identification across various chemical databases and literature.[4]

| Synonym | Reference |

| 5-Bromo-m-xylene | [1][3][4] |

| 5-Bromo-1,3-dimethylbenzene | [1][4] |

| 3,5-Dimethylbromobenzene | [4] |

| m-Xylene (B151644), 5-bromo- | [3][4] |

| 1,3-Dimethyl-5-bromobenzene | [4] |

| 5-Bromo-1,3-xylene | [4] |

| Benzene, 1-bromo-3,5-dimethyl- | [4] |

Physicochemical Properties

The physical and chemical properties of 1-Bromo-3,5-dimethylbenzene are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1][5][3] |

| Molecular Weight | 185.06 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 202-204 °C (lit.) | [3] |

| Density | 1.362 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.549 (lit.) | [3] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| Solubility | Miscible with tetrahydrofuran (B95107) | [3] |

| Storage Temperature | Room Temperature | [1][3] |

Experimental Protocols

1-Bromo-3,5-dimethylbenzene is a key reactant in several important organic transformations, most notably in the formation of Grignard reagents and as a substrate in palladium-catalyzed cross-coupling reactions.

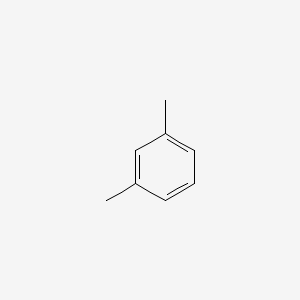

Synthesis of 1-Bromo-3,5-dimethylbenzene via Bromination of m-Xylene

A common method for the synthesis of 1-Bromo-3,5-dimethylbenzene involves the electrophilic aromatic substitution of m-xylene with bromine.

Materials:

-

m-Xylene

-

Liquid bromine or an aqueous solution of hydrobromic acid

-

Potassium bromate (B103136) (oxidant)

-

Water

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

Combine m-xylene, potassium bromate, and water in a reaction vessel.

-

Maintain the temperature of the reaction mixture at 30 °C.

-

Add bromine dropwise to the mixture over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture for 12 hours at room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with an aqueous solution of sodium hydroxide.

-

Distill the organic layer at atmospheric pressure, collecting the fraction that boils at 203-205 °C to obtain 1-Bromo-3,5-dimethylbenzene.

Grignard Reagent Formation

The formation of a Grignard reagent from 1-Bromo-3,5-dimethylbenzene opens up a wide range of synthetic possibilities for carbon-carbon bond formation.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask.

-

Add a small crystal of iodine.

-

Prepare a solution of 1-Bromo-3,5-dimethylbenzene in the anhydrous solvent.

-

Add a small portion of the 1-Bromo-3,5-dimethylbenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is the Grignard reagent, 3,5-dimethylphenylmagnesium bromide, which can be used in subsequent reactions.

Suzuki-Miyaura Cross-Coupling Reaction

1-Bromo-3,5-dimethylbenzene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of biaryl compounds.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent system (e.g., toluene/water, dioxane/water, or THF/water)

Procedure:

-

In a reaction vessel, combine 1-Bromo-3,5-dimethylbenzene, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually several hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by diluting the mixture with an organic solvent and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

1-Bromo-3,5-dimethylbenzene is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][6] Its utility stems from its ability to participate in a variety of chemical transformations that allow for the construction of complex molecular architectures.[6]

A notable application is in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative of 1-Bromo-3,5-dimethylbenzene is a key precursor in some synthetic routes to Etoricoxib, a selective COX-2 inhibitor. The synthesis of this intermediate highlights the importance of this compound in medicinal chemistry.

Visualizations

Synthetic Workflow for a Pharmaceutical Intermediate

The following diagram illustrates a generalized synthetic workflow for the preparation of a biaryl intermediate, a core structure in many pharmaceuticals, using 1-Bromo-3,5-dimethylbenzene as a starting material via a Suzuki-Miyaura coupling reaction.

Caption: Synthetic workflow for a pharmaceutical intermediate via Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving 1-Bromo-3,5-dimethylbenzene.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. strem.com [strem.com]

- 3. 556-96-7 CAS MSDS (5-Bromo-m-xylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Molecular Structure and Weight of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of 1-Bromo-3,5-dimethylbenzene, a compound of interest in organic synthesis and pharmaceutical research. The information is presented to meet the needs of a scientific audience, with a focus on precise data and clear visual representation.

Quantitative Molecular Data

The fundamental quantitative data for 1-Bromo-3,5-dimethylbenzene, also known by its synonym 5-Bromo-m-xylene, are summarized in the table below. This includes its molecular formula, molecular weight, and the atomic weights of its constituent elements. The molecular weight is calculated from the atomic weights of the constituent atoms.

| Parameter | Value |

| Molecular Formula | C₈H₉Br[1][2][3] |

| Synonyms | 5-Bromo-m-xylene, 5-Bromo-1,3-dimethylbenzene[2] |

| Molecular Weight ( g/mol ) | 185.06[1][3][4][5][6][7] |

| Atomic Weight of Carbon ( g/mol ) | 12.011 |

| Atomic Weight of Hydrogen ( g/mol ) | 1.008 |

| Atomic Weight of Bromine ( g/mol ) | 79.904[1][7] |

| SMILES String | Cc1cc(C)cc(Br)c1[4][5][6] |

| InChI Key | LMFRTSBQRLSJHC-UHFFFAOYSA-N[4][5][6] |

Experimental Protocols

The determination of the molecular structure and weight of 1-Bromo-3,5-dimethylbenzene is typically achieved through a combination of mass spectrometry and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the molecule, which provides a highly accurate molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

-

NMR Spectroscopy (¹H and ¹³C): Proton and Carbon-13 NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the elucidation of the connectivity of atoms and the substitution pattern on the benzene (B151609) ring.

-

IR Spectroscopy: Infrared spectroscopy helps to identify the functional groups present in the molecule. For 1-Bromo-3,5-dimethylbenzene, characteristic absorption bands would indicate the presence of the aromatic ring and C-H bonds.

Molecular Structure Visualization

The molecular structure of 1-Bromo-3,5-dimethylbenzene is depicted in the following diagram, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.

Caption: Molecular structure of 1-Bromo-3,5-dimethylbenzene.

References

- 1. Bromine - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromo-3,5-dimethylbenzene (also known as 5-Bromo-m-xylene), a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] This document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory application and process development.

Executive Summary

1-Bromo-3,5-dimethylbenzene's unique structure, featuring a bromine atom on a dimethyl-substituted benzene (B151609) ring, offers a versatile platform for electrophilic substitution and cross-coupling reactions, making it a valuable building block in complex organic synthesis.[1][2][3] This guide explores three principal synthesis strategies: the Sandmeyer reaction starting from 3,5-dimethylaniline (B87155), a multi-step synthesis commencing with 2,4-dimethylaniline, and the decarboxylative bromination of 3,5-dimethylbenzoic acid. Each pathway is evaluated based on starting material availability, reaction conditions, yield, and purity of the final product.

Synthesis Pathways

Pathway 1: Sandmeyer Reaction of 3,5-Dimethylaniline

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl diazonium salts.[4][5] This pathway involves the diazotization of 3,5-dimethylaniline followed by a copper(I) bromide-mediated substitution.

A detailed protocol analogous to the synthesis of similar bromo-aromatic compounds is as follows:[6]

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-dimethylaniline in 48% hydrobromic acid. Maintain the temperature between 0 and 5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to the aniline (B41778) solution, ensuring the temperature remains below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt. Progress can be monitored using starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid and bring it to a boil. The freshly prepared, cold diazonium salt solution is then added dropwise to the boiling CuBr solution. After the addition is complete, the reaction mixture is heated for an additional 30 minutes.

-

Work-up and Purification: The crude product is isolated by steam distillation. The distilled product is then collected and can be further purified by recrystallization or distillation to yield pure 1-Bromo-3,5-dimethylbenzene.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylaniline | [6] |

| Key Reagents | NaNO₂, HBr, CuBr | [4][5][6] |

| Diazotization Temp. | 0-5 °C | [4][5] |

| Reaction Time | Not specified | |

| Yield | ~55.8% (for analogous reaction) | [6] |

| Purity | High after purification | [6] |

Pathway 2: Multi-step Synthesis from 2,4-Dimethylaniline

This pathway involves an initial bromination of 2,4-dimethylaniline, followed by diazotization of the resulting 2-bromo-4,6-dimethylaniline (B183183) and subsequent deamination to yield the final product.[7]

-

Bromination: Mix and stir hydrobromic acid and 2,4-dimethylaniline. Add hydrogen peroxide dropwise while maintaining the temperature between 35-45 °C to obtain crude 2-bromo-4,6-dimethylaniline hydrobromide.

-

Diazotization: Add the crude 2-bromo-4,6-dimethylaniline hydrobromide to a hydrochloric acid solution and cool to 8-15 °C. Add a 25% sodium nitrite solution dropwise, controlling the temperature between 10-15 °C. Continue stirring for 6-12 minutes to obtain the diazonium salt solution.

-

Deamination: In a separate reaction vessel, add 30% hypophosphorous acid and slowly add a 9% cuprous chloride in hydrochloric acid solution, then cool to 10-15 °C. Drip the diazonium salt solution into this mixture over 2-4 hours. After the addition is complete, lower the temperature to 3-5 °C and maintain for 30-50 minutes. Then, raise the temperature to 20-30 °C and react for 1.5-2.5 hours.

-

Work-up and Purification: Add a 50% sodium hydroxide (B78521) solution and stir for 10-15 hours. Allow the layers to separate to obtain the crude product. The organic layer is then washed sequentially with water and saturated sodium bicarbonate solution. The final product is obtained by distillation.[7]

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethylaniline | [7] |

| Key Reagents | HBr, H₂O₂, NaNO₂, HCl, H₃PO₂, CuCl | [7] |

| Bromination Temp. | 35-45 °C | [7] |

| Diazotization Temp. | 10-15 °C | [7] |

| Deamination Temp. | 3-5 °C then 20-30 °C | [7] |

| Overall Yield | 60.8% | [7] |

| Purity | >99.5% | [7] |

Pathway 3: Decarboxylative Bromination of 3,5-Dimethylbenzoic Acid

This modern approach avoids the use of harsh conditions and toxic reagents often associated with traditional Hunsdiecker reactions.[8] The reaction proceeds via a transition-metal-free mechanism.

-

Reaction Setup: A flask is charged with the aromatic carboxylic acid (e.g., 3,5-dimethylbenzoic acid, 0.50 mmol, 1.0 equiv), Bu₄NBr₃ (482.2 mg, 1.0 mmol, 2.0 equiv), and anhydrous K₃PO₄ (not specified in this general procedure but used in others). The flask is then evacuated and backfilled with an inert atmosphere (e.g., argon).

-

Reaction: Acetonitrile (MeCN) is added, and the mixture is stirred at a specified temperature (e.g., 50-100 °C) for a set time (e.g., 16 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Parameter | Value (for similar substrates) | Reference |

| Starting Material | 2,4,6-Trimethylbenzoic Acid | [9] |

| Key Reagents | Bu₄NBr₃ | [9] |

| Temperature | 50 °C | [9] |

| Reaction Time | 16 h | [9] |

| Yield | 94% | [9] |

| Purity | High after chromatography | [9] |

Conclusion

This guide has detailed three distinct and effective pathways for the synthesis of 1-Bromo-3,5-dimethylbenzene. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Sandmeyer reaction offers a classic and reliable approach. The multi-step synthesis from 2,4-dimethylaniline, while longer, provides a high-purity product with a good overall yield. The decarboxylative bromination represents a more modern, transition-metal-free alternative that can be highly efficient for suitable substrates. Researchers and process chemists are encouraged to evaluate these methods based on their specific needs and constraints.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

1-Bromo-3,5-dimethylbenzene safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-3,5-dimethylbenzene (CAS No. 556-96-7), also known as 5-Bromo-m-xylene. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for laboratory and industrial applications. This compound is a versatile aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

Identification

| Identifier | Value |

| Chemical Name | 1-Bromo-3,5-dimethylbenzene |

| Synonyms | 5-Bromo-m-xylene, 5-Bromo-1,3-dimethylbenzene[1] |

| CAS Number | 556-96-7[1] |

| Molecular Formula | C₈H₉Br[1] |

| Molecular Weight | 185.06 g/mol [2] |

| Chemical Structure | Cc1cc(C)cc(Br)c1 (SMILES String) |

Physical and Chemical Properties

The physical and chemical properties of 1-Bromo-3,5-dimethylbenzene are summarized below, providing essential data for handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Physical State | Liquid | [4] |

| Boiling Point | 202 - 204 °C | [1] |

| Flash Point | 87 °C / 188.6 °F (closed cup) | [4] |

| Density | 1.362 g/mL at 25 °C | [1] |

| Vapor Density | 6.38 | [4] |

| Refractive Index | n20/D 1.549 | |

| Purity | ≥ 97-99% | [1] |

| Solubility | No information available | [4] |

Hazard Identification and Classification

1-Bromo-3,5-dimethylbenzene is classified as a hazardous chemical.[4] The following table outlines its GHS classification and associated warnings.

| Hazard Classification | Code | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [4] | |

| Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 (Category 2) | Causes serious eye irritation | [2][4] |

| Specific target organ toxicity (single exposure) | H335 (Category 3) | May cause respiratory irritation | [2][4] |

| Flammable Liquids | Category 4 | Combustible liquid | [4] |

| WGK (Water Hazard Class) | WGK 3 | ||

| Storage Class Code | 10 | Combustible liquids |

Safety Protocols and Handling

Strict adherence to safety protocols is mandatory when handling 1-Bromo-3,5-dimethylbenzene to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[4] Chemical-resistant gloves should be worn, and they should be replaced immediately if any signs of degradation or breakthrough occur.[6]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[4] Long-sleeved clothing is recommended.[7]

-

Respiratory Protection : Use only in a well-ventilated area.[4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A recommended filter type is for organic gases and vapors (Type A, Brown).[4]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek medical attention.[4]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4] If skin irritation persists, call a physician.[4]

-

Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] If symptoms occur, get medical attention.[4]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[8] Seek medical attention.[9]

Fire-Fighting Measures

1-Bromo-3,5-dimethylbenzene is a combustible liquid.[4]

-

Suitable Extinguishing Media : Use CO₂, dry chemical, foam, or water spray.[4][10]

-

Specific Hazards : During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides may be produced.[4][9] Containers may explode when heated.[11] Vapors are heavier than air and may travel to a source of ignition and flash back.[12]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures (Spill Protocol)

In the event of a spill, a systematic approach is crucial to ensure safety and containment.

-

Personal Precautions : Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear full personal protective equipment (PPE).[10] Evacuate personnel to safe areas.[10]

-

Environmental Precautions : Prevent the chemical from entering drains or water courses.[10] It should not be released into the environment.[4]

-

Methods for Containment and Cleanup : Soak up the spill with inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[13] Collect the material and place it into suitable, closed containers for disposal.[11]

Below is a workflow diagram for handling a chemical spill of 1-Bromo-3,5-dimethylbenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-ブロモ-3,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Chemical Reactivity of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dimethylbenzene, also known as 5-Bromo-m-xylene, is a halogenated aromatic hydrocarbon featuring a bromine atom positioned between two methyl groups on a benzene (B151609) ring. This unique substitution pattern governs its reactivity, making it a valuable and versatile intermediate in organic synthesis. Its applications span the production of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials. The strategic placement of the methyl groups influences the electronic and steric environment of the aryl bromide, offering distinct reactivity profiles in a variety of cornerstone chemical transformations.

This guide provides an in-depth analysis of the chemical reactivity of 1-Bromo-3,5-dimethylbenzene, focusing on key reaction classes. It includes detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for laboratory and industrial applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromo-3,5-dimethylbenzene is presented below. This data is essential for designing experimental setups and ensuring safe handling.

| Property | Value |

| CAS Number | 556-96-7[1] |

| Molecular Formula | C₈H₉Br[1] |

| Molecular Weight | 185.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.362 g/mL at 25 °C |

| Boiling Point | 202-204 °C |

| Refractive Index | n20/D 1.549 |

| Synonyms | 5-Bromo-m-xylene, 5-Bromo-1,3-dimethylbenzene |

Core Reactivity Profile: An Overview

The reactivity of 1-Bromo-3,5-dimethylbenzene is dominated by transformations involving the carbon-bromine bond and electrophilic substitution on the aromatic ring. The primary reaction classes include palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and electrophilic aromatic substitution, each providing a pathway to more complex molecular architectures.

Caption: Key reactivity pathways of 1-Bromo-3,5-dimethylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. This reaction is a powerful method for synthesizing biaryl compounds.

Representative Reaction Conditions:

| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98 (analogous)[2] |

| Phenylboronic acid | Pd(PPh₃)₄ (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | ~95 (general)[3] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1,1'-biphenyl This protocol is adapted from a procedure for the closely related 1-bromo-3,5-dimethoxybenzene, which demonstrated a 98% yield.[2]

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-3,5-dimethylbenzene (0.20 mmol, 1.0 equiv), phenylboronic acid (0.30 mmol, 1.5 equiv), and potassium carbonate (0.40 mmol, 2.0 equiv).

-

Catalyst Addition: Add the Pd-PEPPSI-CMP catalyst (0.5 mol%).

-

Solvent Addition: Add anhydrous methanol (B129727) (0.5 mL) via syringe.

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the mixture to 80 °C with vigorous stirring for 1 hour. Monitor reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove solids. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the 3,5-dimethyl-1,1'-biphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. It is a cornerstone method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[4][5]

Representative Reaction Conditions:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

|---|---|---|---|---|---|---|

| Morpholine (B109124) | Pd/NHC (0.5) | - | tBuOK | Toluene (B28343) | 85 | ~2 |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 |

| Cyclohexylamine | Pd₂(dba)₃ (1.8) | (±)-BINAP (3.5) | NaOtBu (2.8) | Toluene | 80 | 4 |

Experimental Protocol: Synthesis of 4-(3,5-dimethylphenyl)morpholine This is a general protocol adapted from established procedures for aryl bromides.[6]

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equiv), followed by 1-Bromo-3,5-dimethylbenzene (1.0 equiv) and morpholine (1.2 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe (to achieve a concentration of ~0.1-0.5 M).

-

Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS, typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a key route to stilbenes and cinnamates.

Representative Reaction Conditions:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

|---|---|---|---|---|---|---|

| Styrene (B11656) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2.0) | DMF | 130 | 48 |

| n-Butyl acrylate (B77674) | Si-PNHC-Pd (1) | - | Et₃N (1.2) | DMF | 120 | 2 |

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-styrylbenzene This protocol is adapted from established procedures for the Heck reaction of aryl bromides with styrene.[7][8]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1-2 mol%) and a suitable ligand like triphenylphosphine (B44618) (2-4 mol%).

-

Reagent Addition: Add 1-Bromo-3,5-dimethylbenzene (1.0 equiv), styrene (1.2 equiv), and a base such as triethylamine (B128534) (1.5 equiv).

-

Solvent Addition: Add an anhydrous solvent such as Toluene or DMF.

-

Reaction: Heat the mixture to 100-120 °C and stir for 18-24 hours. Monitor progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[9]

Representative Reaction Conditions:

| Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI | Et₃N | Et₃N | Reflux |

| Trimethylsilylacetylene | P2 [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT |

Experimental Protocol: Synthesis of 1-((3,5-Dimethylphenyl)ethynyl)-4-fluorobenzene This protocol is adapted from a procedure yielding 88% of a similar product.[10]

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve 1-Bromo-3,5-dimethylbenzene (1.0 equiv), 1-ethynyl-4-fluorobenzene (B14334) (1.1 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1 mol%) in a mixture of THF and triethylamine.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until TLC indicates consumption of the starting material.

-

Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by flash chromatography on silica gel.

Grignard Reagent Formation and Reactivity

1-Bromo-3,5-dimethylbenzene readily forms the corresponding Grignard reagent, (3,5-dimethylphenyl)magnesium bromide, a powerful nucleophile and strong base. This reagent is a cornerstone for creating new carbon-carbon bonds by reacting with various electrophiles.[11]

Experimental Protocol: Synthesis of 3,5-Dimethylbenzoic Acid This protocol is adapted from standard procedures for Grignard carbonation.[12][13]

-

Apparatus Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv) in the flask.

-

Initiation: Add a small crystal of iodine and a few milliliters of a solution of 1-Bromo-3,5-dimethylbenzene (1.0 equiv) in anhydrous THF via the dropping funnel. Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete formation.

-

Carbonation: Cool the Grignard solution in an ice bath and pour it slowly over an excess of crushed dry ice (solid CO₂) with vigorous stirring.

-

Work-up: Allow the mixture to warm to room temperature, evaporating the excess CO₂. Quench the reaction by slowly adding aqueous HCl (e.g., 3 M) until the solution is acidic and all solids have dissolved.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3,5-dimethylbenzoic acid, which can be further purified by recrystallization.

Caption: Workflow for the synthesis of 3,5-dimethylbenzoic acid via Grignard reaction.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of 1-Bromo-3,5-dimethylbenzene can undergo electrophilic aromatic substitution. The directing effects of the substituents determine the regioselectivity of the reaction. The two methyl groups are ortho-, para-directing and activating, while the bromine atom is ortho-, para-directing but deactivating. The positions ortho to the bromine (C2 and C6) are sterically hindered and electronically activated by both methyl groups. The position para to the bromine (C4) is also activated. Therefore, substitution is expected to occur primarily at the C2, C4, and C6 positions.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric and sulfuric acids.[14]

Experimental Protocol: Nitration of 1-Bromo-3,5-dimethylbenzene This protocol is adapted from the nitration of bromobenzene.[15][16]

-

Acid Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid (e.g., 4.0 mL) to concentrated nitric acid (e.g., 4.0 mL). Keep the mixture cool.

-

Substrate Addition: Slowly add 1-Bromo-3,5-dimethylbenzene (e.g., 0.02 mol) dropwise to the cold nitrating mixture while stirring. Maintain the temperature below 50-60 °C to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes, or gently warm to 50-60 °C for a short period to ensure completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation & Purification: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water, and then with a cold dilute sodium bicarbonate solution to neutralize residual acid. The crude product can be purified by recrystallization from ethanol (B145695) to isolate the major isomers.

Friedel-Crafts Acylation

This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically AlCl₃.[17] The reaction is expected to yield primarily 2-acetyl-1-bromo-3,5-dimethylbenzene and 4-acetyl-1-bromo-3,5-dimethylbenzene.

Experimental Protocol: Synthesis of Acetyl-1-bromo-3,5-dimethylbenzene Isomers This protocol is adapted from the acylation of bromobenzene.[18]

-

Catalyst Suspension: In a dry, three-necked flask equipped with a dropping funnel, reflux condenser (with a gas trap), and mechanical stirrer, suspend anhydrous aluminum chloride (1.1-2.2 equiv) in a dry solvent like dichloromethane.

-

Reagent Addition: Cool the suspension in an ice bath. Add acetic anhydride or acetyl chloride (1.0 equiv) dropwise.

-

Substrate Addition: After the initial addition, add 1-Bromo-3,5-dimethylbenzene (1.0 equiv) dropwise while maintaining the low temperature.

-

Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or heat under reflux for 30 minutes to drive to completion.[19]

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, remove the solvent by rotary evaporation, and purify the resulting ketone isomers by vacuum distillation or column chromatography.

Other Notable Reactions

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. The synthesis of diaryl ethers from phenols is a common application. Modern methods often use ligands like N,N-dimethylglycine to facilitate the reaction under milder conditions.[20]

Representative Reaction Conditions:

| Phenol (B47542) | Cu Cat. (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| p-cresol | CuIPPh₃ (5) | - | K₂CO₃ | Toluene | 100 |

| Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2.0) | Dioxane | 90 |

Experimental Protocol: Synthesis of 3,5-Dimethylphenyl Phenyl Ether This protocol is adapted from ligand-accelerated Ullmann couplings.[20][21]

-

Reaction Setup: To a Schlenk tube, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equiv).

-

Reagent Addition: Add 1-Bromo-3,5-dimethylbenzene (1.0 equiv) and phenol (1.2 equiv).

-

Solvent and Reaction: Add anhydrous dioxane, seal the tube, and heat to 90 °C with stirring for 24-48 hours.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through celite, and concentrate. The residue is then purified by column chromatography to yield the diaryl ether.

References

- 1. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chm.uri.edu [chm.uri.edu]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. rsc.org [rsc.org]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

- 18. maths.tcd.ie [maths.tcd.ie]

- 19. researchgate.net [researchgate.net]

- 20. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 1-Bromo-3,5-dimethylbenzene: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dimethylbenzene, a versatile aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its IUPAC nomenclature, physical and chemical properties, and outlines a plausible experimental protocol for its synthesis. Furthermore, it visualizes its role as a key building block in the synthesis of complex bioactive molecules.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure of a bromine atom and two methyl groups at positions 1, 3, and 5 of a benzene (B151609) ring is 1-Bromo-3,5-dimethylbenzene .[1]

The numbering of the benzene ring is assigned to give the substituents the lowest possible locants. The substituents (bromo and methyl) are then listed in alphabetical order.

Common synonyms for this compound include:

Chemical Structure

Caption: Structure of 1-Bromo-3,5-dimethylbenzene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromo-3,5-dimethylbenzene is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₉Br |

| Molecular Weight | 185.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 202-204 °C |

| Density | 1.362 g/mL at 25 °C |

| Refractive Index | 1.549 (at 20 °C) |

| CAS Number | 556-96-7 |

Experimental Protocols

1-Bromo-3,5-dimethylbenzene is a valuable intermediate in organic synthesis. While specific, detailed protocols for its synthesis are not extensively published in peer-reviewed literature, a plausible and commonly employed method is the decarboxylative bromination of 3,5-dimethylbenzoic acid. This method offers a transition-metal-free approach to producing aryl bromides.

Synthesis of 1-Bromo-3,5-dimethylbenzene via Decarboxylative Bromination

This protocol is adapted from a general procedure for the decarboxylative bromination of aromatic carboxylic acids.

Materials:

-

3,5-Dimethylbenzoic acid

-

Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 3,5-dimethylbenzoic acid (1.0 mmol) in anhydrous 1,2-dichloroethane (B1671644) (5 mL) is added tetrabutylammonium tribromide (1.2 mmol).

-

The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL).

-

The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford pure 1-Bromo-3,5-dimethylbenzene.

Expected Outcome: The procedure is expected to yield the desired product as a colorless to pale yellow liquid. The purity should be assessed by GC-MS and NMR spectroscopy.

Role in Synthetic Chemistry and Drug Development

1-Bromo-3,5-dimethylbenzene is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of the bromine atom, which can be readily transformed into other functional groups or used as a handle for cross-coupling reactions.

The following diagram illustrates the central role of 1-Bromo-3,5-dimethylbenzene as a synthetic intermediate.

Caption: Role of 1-Bromo-3,5-dimethylbenzene in synthesis.

As depicted, the bromine atom allows for participation in various palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many biologically active compounds. Additionally, it can be converted into a Grignard reagent, opening up further avenues for functionalization.

While direct involvement of 1-Bromo-3,5-dimethylbenzene in a specific biological signaling pathway has not been identified in the current literature, its role as a precursor to bioactive molecules underscores its importance in drug discovery and development. The derivatives synthesized from this compound are often designed to interact with specific biological targets, thereby modulating signaling pathways implicated in various diseases.

Conclusion

1-Bromo-3,5-dimethylbenzene is a commercially available and synthetically important aromatic compound. Its well-defined IUPAC nomenclature and known physical properties facilitate its use in research and industrial settings. Although detailed synthetic protocols are not abundant in the public domain, established methods like decarboxylative bromination provide a reliable route for its preparation. The true value of this compound lies in its versatility as a synthetic intermediate, enabling the construction of a wide array of complex and potentially bioactive molecules. Further research into the pharmacological activities of its derivatives could unveil novel therapeutic agents.

References

A Technical Guide to the Physicochemical Characterization of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 1-Bromo-3,5-dimethylbenzene (also known as 5-Bromo-m-xylene), a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its key physical properties and presents standardized experimental protocols for their determination.

Data Presentation: Physical Properties

The quantitative physical properties of 1-Bromo-3,5-dimethylbenzene are summarized in the table below for ease of reference. This data is critical for handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-3,5-dimethylbenzene | - |

| Synonyms | 5-Bromo-m-xylene | [1] |

| CAS Number | 556-96-7 | [1] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 202-204 °C (at 760 mmHg) | [1][2][3][4] |

| Melting Point | Not available; substance is liquid at room temperature. | [5] |

| Density | 1.362 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.549 | [2][4] |

Note: One source reports a boiling range of 60 to 62°C at a reduced pressure of 4 mmHg[6].

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment. The following are detailed methodologies for these measurements.

This method is suitable for small sample volumes and utilizes the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[7][8][9].

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample (1-Bromo-3,5-dimethylbenzene) to a depth of about 1-2 cm.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface[7].

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating Setup: Suspend the thermometer and sample assembly in a Thiele tube filled with mineral oil, ensuring the sample is positioned midway up the main body of the tube[10]. The rubber band should remain above the oil level to prevent degradation[11].

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, using a back-and-forth motion[7][10]. The design of the tube facilitates uniform heating of the oil via convection currents[11].

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and the temperature is just above the boiling point[9][10].

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube[7][10][12].

-

Verification: For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle. A consistent temperature reading confirms the boiling point.

While 1-Bromo-3,5-dimethylbenzene is a liquid at room temperature, this generalized protocol is standard for solid organic compounds and is included for completeness in a research setting. It is performed using a modern melting point apparatus or a Thiele tube setup[13][14].

Apparatus:

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup (as described above)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered[13][15]. Press the open end of a capillary tube into the powder, trapping a small amount of the sample.

-

Sample Loading: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to pack the sample tightly[16]. The packed sample height should be 2-3 mm for an accurate reading[16][17].

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the sample holder. Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for the final determination[15][16].

-

Thiele Tube: Attach the capillary tube to a thermometer and suspend it in the Thiele tube as described for the boiling point determination.

-

-

Observation and Measurement: Observe the sample through the magnifying eyepiece (if using an apparatus). Record the temperature at two points:

-

Reporting: The melting point is reported as the range from T1 to T2. Pure substances typically have a sharp melting range of 0.5-1.0°C[11].

Mandatory Visualizations

The following diagrams illustrate logical and experimental workflows relevant to the characterization of chemical compounds.

Caption: Logical workflow for the physicochemical characterization of a liquid sample.

Caption: Generalized experimental workflow for determining melting or boiling points.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-ブロモ-3,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. 5-Bromo-m-xylene | 556-96-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Thiele tube - Wikipedia [en.wikipedia.org]

- 13. westlab.com [westlab.com]

- 14. grokipedia.com [grokipedia.com]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jk-sci.com [jk-sci.com]

Solubility Characteristics of 1-Bromo-3,5-dimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3,5-dimethylbenzene (also known as 5-Bromo-m-xylene), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Core Physicochemical Properties

1-Bromo-3,5-dimethylbenzene is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and two methyl groups, renders the molecule largely nonpolar.[1] This low polarity is the primary determinant of its solubility behavior, following the principle of "like dissolves like."

Quantitative Solubility Data

Precise quantitative solubility data for 1-Bromo-3,5-dimethylbenzene in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of solubility for nonpolar aromatic compounds, its solubility profile can be summarized as follows:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The high polarity and hydrogen bonding capacity of these solvents do not favorably interact with the nonpolar hydrocarbon structure of 1-Bromo-3,5-dimethylbenzene. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | These solvents have a moderate polarity and can induce some dipole interactions, allowing for a degree of solvation. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform, Dichloromethane | Freely Soluble | The nonpolar nature of these solvents closely matches that of 1-Bromo-3,5-dimethylbenzene, leading to favorable van der Waals interactions and high solubility. |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The compound lacks basic functional groups that can be protonated to form a soluble salt.[3][4] |

| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | Insoluble | The compound lacks acidic functional groups that can be deprotonated to form a soluble salt.[3][4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 1-Bromo-3,5-dimethylbenzene, adapted from established protocols for organic compounds.[3][4][5][6]

Qualitative Solubility Testing

This series of tests provides a rapid assessment of solubility in different solvent classes.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Test tubes and rack

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, Acetone, Hexane, Toluene.

Procedure:

-

Add approximately 0.1 mL of 1-Bromo-3,5-dimethylbenzene to a clean, dry test tube.

-

Add 3 mL of the selected solvent to the test tube in 1 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution for the presence of a single, clear phase (soluble), or the presence of cloudiness, droplets, or a separate layer (insoluble).

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measure of solubility in a given solvent at a specific temperature.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Prepare a series of saturated solutions by adding an excess of 1-Bromo-3,5-dimethylbenzene to a known volume of the solvent in a sealed vial.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to remain undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial using a vacuum oven at a suitable temperature or a rotary evaporator.

-

Once the solvent is completely removed, re-weigh the vial.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (mL)] x 100

Visualizing Methodologies and Relationships

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of 1-Bromo-3,5-dimethylbenzene.

References

A Technical Guide to 1-Bromo-3,5-dimethylbenzene for Researchers and Developers

Introduction

1-Bromo-3,5-dimethylbenzene, also known by its synonyms 5-Bromo-m-xylene and 3,5-Dimethylbromobenzene, is a halogenated aromatic compound with significant utility in various scientific fields.[1][2] Identified by its CAS number 556-96-7, this chemical serves as a critical intermediate and building block in organic synthesis.[1][3][4] Its molecular structure, featuring a bromine atom on a dimethyl-substituted benzene (B151609) ring, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][5] This guide provides an in-depth overview of its commercial availability, key suppliers, physicochemical properties, and a representative synthesis protocol to support researchers and drug development professionals.

Commercial Availability and Key Suppliers

1-Bromo-3,5-dimethylbenzene is readily available from a variety of chemical suppliers, ranging from those who cater to laboratory-scale research to those who can provide bulk quantities for industrial applications. Purity levels typically range from 97% to over 99%, ensuring its suitability for sensitive synthetic applications.[1][3][4]

| Supplier | Purity Levels Offered | Typical Quantities Available | Notes |

| Sigma-Aldrich (Merck) | 97%[3] | Gram to kilogram scale. | A major global supplier for research chemicals.[3] |

| Chem-Impex | ≥ 99% (GC)[1] | Gram quantities. | Focuses on high-purity compounds for research and development.[1] |

| Strem Chemicals | min. 98%[4] | 25g and other lab-scale quantities. | Offers volume discounts and specializes in high-purity inorganic and organometallic chemicals.[4] |

| Santa Cruz Biotechnology | Not specified | Research quantities. | A key supplier for biomedical research products.[6] |

| CymitQuimica | 98%[2] | 5g, 10g, 25g, 50g, 100g, 500g; bulk inquiry available.[2] | Provides a wide range of organic building blocks. |

| Xinxiang Junlong Biological | 98%[7] | Bulk capacity of 10 Metric Ton/Month.[7] | A China-based manufacturer with large-scale production capacity. |

| NINGBO INNO PHARMCHEM | High-purity | Bulk supply. | Positions itself as a reliable source for pharmaceutical intermediates.[5] |

Physicochemical and Safety Data

A summary of the key properties of 1-Bromo-3,5-dimethylbenzene is essential for its safe handling and application in experimental work.

| Property | Value | Source(s) |

| CAS Number | 556-96-7 | [1][3][6] |

| Molecular Formula | C₈H₉Br | [1][4][6] |

| Molecular Weight | ~185.06 g/mol | [3][6][8] |

| Appearance | Colorless to light yellow liquid | [1][4][9] |

| Density | ~1.362 g/mL at 25 °C | [3][7] |

| Boiling Point | 202-204 °C | [3][7] |

| Refractive Index | n20/D ~1.549 | [3][7] |

| Flash Point | 87 °C (188.6 °F) | [3][9] |

Safety Information: The compound is classified with GHS hazard statements indicating it can cause skin and serious eye irritation.[3][8] Precautionary measures include washing hands thoroughly after handling and wearing appropriate personal protective equipment (PPE), such as protective gloves and eye protection.[9][10] It is designated under Storage Class Code 10 for combustible liquids.[3]

Experimental Protocols and Methodologies

While specific synthesis protocols are proprietary to each manufacturer, a representative method for the bromination of an aromatic compound can be adapted from scientific literature. The following protocol is a generalized example of a Hunsdiecker-type reaction for the synthesis of aryl bromides from benzoic acids and should not be considered a direct protocol from any supplier.

Representative Synthesis: Bromodecarboxylation of a Benzoic Acid Derivative

This procedure is adapted from a general method reported for the synthesis of various bromoarenes.[11]

Objective: To synthesize an aryl bromide from a corresponding benzoic acid precursor using a brominating agent.

Reagents and Materials:

-

Aryl-carboxylic acid (e.g., 2,4-dimethylbenzoic acid as a proxy)

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Solvent (if necessary, reaction may be run neat)

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle and magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Methodology:

-

Reaction Setup: To a suitable reaction vessel, add the aryl-carboxylic acid (1.0 equivalent) and Tetrabutylammonium tribromide (Bu₄NBr₃, 2.0 equivalents).[11]

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.[11]

-

Monitoring: Monitor the reaction for 16 hours. Progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

Work-up: After completion, cool the reaction mixture to room temperature. Perform a standard aqueous work-up, which typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with a sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica (B1680970) gel, typically using a non-polar eluent like hexane, to yield the pure aryl bromide.[11]

Visualized Workflows

Chemical Procurement Logical Workflow

The process of acquiring a chemical like 1-Bromo-3,5-dimethylbenzene for research involves several logical steps, from initial identification to final inventory management.

Caption: Logical workflow for the procurement of a research chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3,5-dimethylbenzene | CymitQuimica [cymitquimica.com]

- 3. 1-溴-3,5-二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 3,5-Dimethyl bromobenzene, CasNo.556-96-7 Xinxiang Junlong Biological Technology Co., Ltd. China (Mainland) [junlongbio.lookchem.com]

- 8. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Fundamental Electrophilic Substitution Reactions of 1-Bromo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals